2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline
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Overview
Description
2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions to form the quinoxaline ring. The introduction of the 4-chlorobenzyl group can be achieved through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the quinoxaline core in the presence of a base like potassium carbonate. The final step involves the addition of the 3-nitrostyryl group through a Heck reaction, which couples a styrene derivative with the quinoxaline core using a palladium catalyst.
Industrial Production Methods
Industrial production of 2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline
- 2-[(4-Chlorobenzyl)oxy]-3-(2-nitrostyryl)quinoxaline
- 2-[(4-Chlorobenzyl)oxy]-3-(3-nitrophenyl)quinoxaline
Uniqueness
2-[(4-Chlorobenzyl)oxy]-3-(3-nitrostyryl)quinoxaline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16ClN3O3 |
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Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C23H16ClN3O3/c24-18-11-8-17(9-12-18)15-30-23-22(25-20-6-1-2-7-21(20)26-23)13-10-16-4-3-5-19(14-16)27(28)29/h1-14H,15H2/b13-10+ |
InChI Key |
GILQAGXQUJAXHI-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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